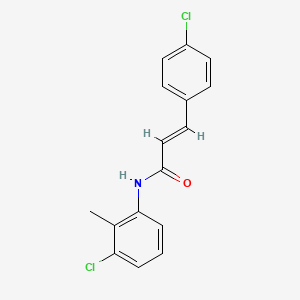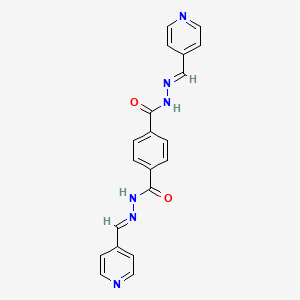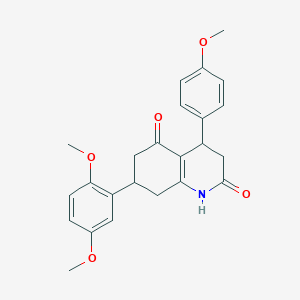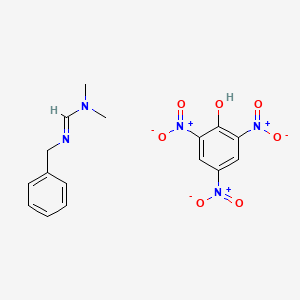
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13Cl2NO and its molecular weight is 306.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)acrylamide is 305.0374194 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Interaction Studies
Acrylamide derivatives have been utilized in protein interaction studies, particularly in probing the degree of exposure of tryptophanyl residues in proteins. Eftink and Ghiron (1976) highlighted that acrylamide is an efficient quencher of tryptophanyl fluorescence, offering a method to sense the exposure of residues in proteins through fluorescence quenching studies. This approach aids in monitoring protein conformational changes and enzyme inhibitor binding, showcasing the role of acrylamide derivatives in biochemical research (Eftink & Ghiron, 1976).
Corrosion Inhibition
Research has explored acrylamide derivatives as corrosion inhibitors, such as their application in protecting copper in nitric acid solutions. Abu-Rayyan et al. (2022) found that synthetic acrylamide derivatives were effective in reducing corrosion, demonstrating potential in industrial applications to extend the life of metal components (Abu-Rayyan et al., 2022).
Antipathogenic Applications
Acrylamide derivatives have shown potential in antipathogenic applications. Limban et al. (2011) synthesized acylthioureas, demonstrating significant antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents from acrylamide derivatives (Limban et al., 2011).
Polymerization and Material Science
Acrylamide derivatives are fundamental in polymer science, serving as monomers in the polymerization process to create materials with specific properties. Convertine et al. (2004) reported on the controlled polymerization of N-isopropylacrylamide, a derivative with thermoresponsive properties, underlining the importance of acrylamide derivatives in developing smart materials for applications such as drug delivery systems (Convertine et al., 2004).
Environmental and Health Safety
Understanding the environmental fate and neurotoxicity of acrylamide and its polymers is crucial. Smith and Oehme (1991) reviewed the production, use, and environmental aspects of acrylamide, highlighting its mobility in the environment and biodegradability. The review also touches on the neurotoxic effects of acrylamide exposure, emphasizing the need for safe handling practices and further research on its effects on health (Smith & Oehme, 1991).
特性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-14(18)3-2-4-15(11)19-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNPPYLIZQSYLG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580287.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5580290.png)

![1-(2,6-dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5580312.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5580316.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-[(2,4-dichlorophenyl)methyl]oxamide](/img/structure/B5580348.png)


![1-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5580362.png)
![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA](/img/structure/B5580378.png)

![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
